Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and anticancer agents . This compound has a molecular formula of C9H12BrNO2S and a molecular weight of 278.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate typically involves the bromination of 2-isopropylthiazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with anticancer or anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom at the 5-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate: Similar structure but with different substitution pattern.
2,4-Disubstituted thiazoles: These compounds have various biological activities, including antibacterial and antifungal properties.
Uniqueness
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its bromine atom at the 5-position and isopropyl group at the 2-position contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C9H12BrNO2S |
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Molecular Weight |
278.17 g/mol |
IUPAC Name |
ethyl 5-bromo-2-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H12BrNO2S/c1-4-13-9(12)6-7(10)14-8(11-6)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
YWEXOJJSEATAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C(C)C)Br |
Origin of Product |
United States |
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